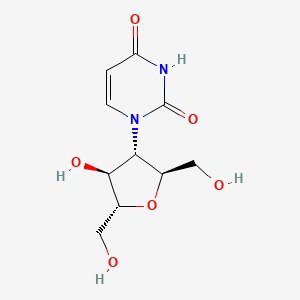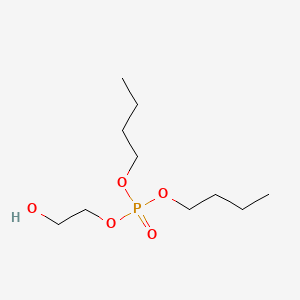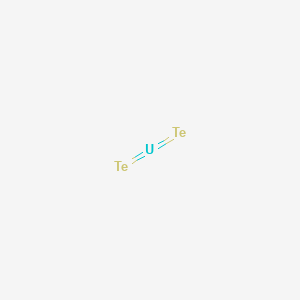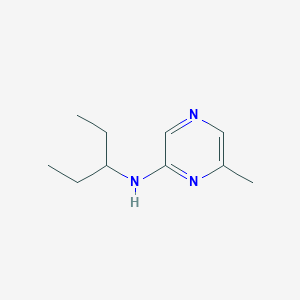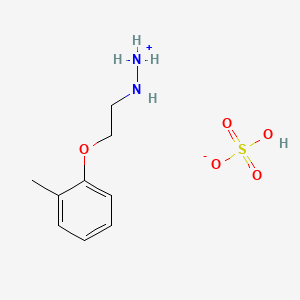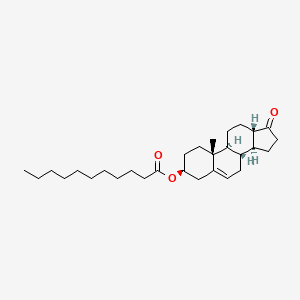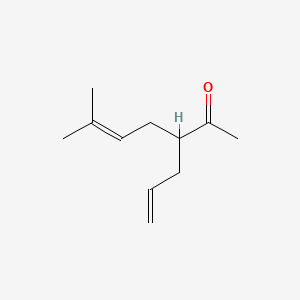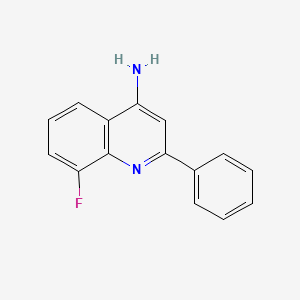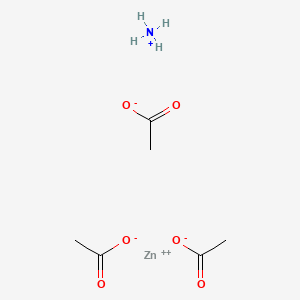
Zinc ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc ammonium acetate is a chemical compound that combines zinc, ammonium, and acetate ions. It is often used in various chemical processes and industrial applications due to its unique properties. The compound is known for its role in the synthesis of zinc oxide and its applications in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc ammonium acetate can be synthesized through a simple precipitation method. One common approach involves reacting zinc acetate dihydrate with ammonium hydroxide solution. The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc salts with ammonium acetate in an aqueous solution. The process parameters, such as concentration, temperature, and reaction time, are optimized to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Zinc ammonium acetate undergoes various chemical reactions, including:
Precipitation Reactions: When this compound reacts with aqueous ammonia, it forms a white gelatinous precipitate of zinc hydroxide.
Complex Formation: Zinc ions in the compound can form complex ions with ligands, such as ammonia, leading to the formation of coordination compounds.
Common Reagents and Conditions
Aqueous Ammonia: Used to precipitate zinc hydroxide from this compound solutions.
Ammonium Acetate: Acts as a ligand and stabilizes zinc ions in solution.
Major Products Formed
Zinc Hydroxide: Formed as a precipitate in reactions with aqueous ammonia.
Coordination Compounds: Formed through complexation reactions with ligands.
Scientific Research Applications
Zinc ammonium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc ammonium acetate involves the interaction of zinc ions with various molecular targets. Zinc ions can induce the production of metallothionein, a protein that binds to metals and regulates their absorption and distribution in the body . Additionally, zinc ions can inhibit the activity of certain enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Zinc Acetate: A compound with similar properties, used in medicine and as a dietary supplement.
Ammonium Acetate: Used in various chemical reactions and as a buffer solution.
Zinc Ammonium Formate: Used in the reduction of azides to amines.
Uniqueness
Zinc ammonium acetate is unique due to its ability to form stable complexes with zinc ions and its applications in both chemical synthesis and industrial processes. Its role in the recovery of zinc from secondary resources highlights its importance in sustainable chemistry .
Properties
CAS No. |
24846-92-2 |
|---|---|
Molecular Formula |
C6H13NO6Zn |
Molecular Weight |
260.6 g/mol |
IUPAC Name |
azanium;zinc;triacetate |
InChI |
InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2 |
InChI Key |
PVKFMRXEWAAGSZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



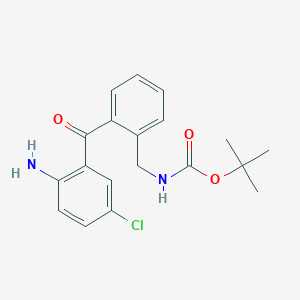
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
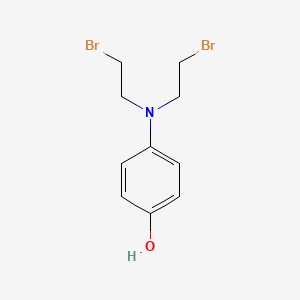
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
